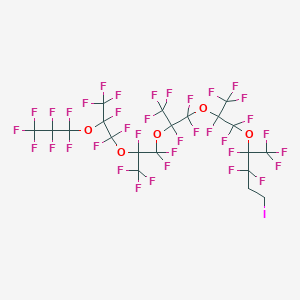

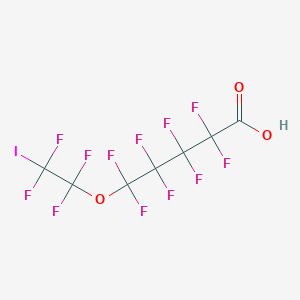

8-Iodoperfluoro-6-oxaoctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodoperfluoro-6-oxaoctanoic acid is a useful research compound. Its molecular formula is C7HF12IO3 and its molecular weight is 487.97 g/mol. The purity is usually 95%.

The exact mass of the compound 8-Iodoperfluoro(6-oxaoctanoic)acid is 487.87788 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phase Behaviors and Self-Assembly Properties

Perfluorononanoic acid (C8F17COOH) demonstrates unique phase behaviors and self-assembly properties due to the characteristics of fluorocarbon chains. In a comparative study with nonanoic acid (C8H17COOH), it was found that C8F17COOH, when mixed with tetradecyltrimethylammonium hydroxide (TTAOH) in water, forms high viscoelastic gel phases consisting of vesicles. This is attributed to the rigid structure, stronger hydrophobicity, and larger volume of fluorocarbon chains (Zhang et al., 2010).

Biotransformation in River Sediment

Research on 6:2 FTOH (F(CF2)6CH2CH2OH), a raw material replacing 8:2 FTOH for FTOH-based products, has shown that in an aerobic river sediment system, 6:2 FTOH undergoes rapid biotransformation. Notably, 5:3 acid [F(CF2)5CH2CH2COOH] was the predominant polyfluorinated acid formed, suggesting selective microbial degradation pathways in the sediment (Zhao et al., 2013).

Biotransformation Pathways Review

A review of biotransformation studies of fluorotelomer-based compounds, such as 8:2 FTOH, reveals that these compounds generally degrade to form perfluoroalkyl carboxylates (PFCAs). This process primarily occurs through microbial systems or in animal models like rats and mice, suggesting a significant environmental impact (Butt et al., 2014).

Electrochemical Degradation in Wastewater

A study focused on the electrochemical treatment of PFASs in industrial wastewater revealed efficient removal of these substances. This process highlights the potential of electrochemical technologies in managing PFAS emissions in industrial wastewaters, which are a significant source of environmental pollution (Gómez-Ruiz et al., 2017).

Aerobic Biotransformation by Activated Sludge

Research investigating the biodegradation potential of 8-2 telomer B alcohol in activated sludge from a domestic wastewater treatment plant under aerobic conditions identified several transformation products. This study provides insights into the possible degradation pathways of perfluorinated acid metabolites (Wang et al., 2005).

Protonation Constants of Fluorinated Polyamines

The study of protonation constants of various fluorinated polyamines provided insights into their chemical behavior and potential applications. This information is crucial for understanding the interactions of these compounds in biological systems (Frassineti et al., 2003).

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoro-5-(1,1,2,2-tetrafluoro-2-iodoethoxy)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF12IO3/c8-2(9,1(21)22)3(10,11)4(12,13)6(16,17)23-7(18,19)5(14,15)20/h(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMHOXRIGWSKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(OC(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF12IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)